molecular formula C12H10ClN B3360564 3-Chloro-2-(p-tolyl)pyridine CAS No. 892482-36-9

3-Chloro-2-(p-tolyl)pyridine

Cat. No.: B3360564
CAS No.: 892482-36-9
M. Wt: 203.67 g/mol
InChI Key: KDVQQECGJNOKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(p-tolyl)pyridine is an organic compound with the molecular formula C12H10ClN It is a derivative of pyridine, where the 3-position is substituted with a chlorine atom and the 2-position is substituted with a p-tolyl group (a benzene ring with a methyl group at the para position)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(p-tolyl)pyridine typically involves the reaction of 2-(p-tolyl)pyridine with a chlorinating agent. One common method is the chlorination of 2-(p-tolyl)pyridine using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)\text{C}_5\text{H}_4\text{N} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{C}_5\text{H}_3\text{NCl} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(p-tolyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group on the p-tolyl ring can be oxidized to form a carboxylic acid derivative.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of 3-chloro-2-(p-carboxyphenyl)pyridine.

    Coupling Reactions: Formation of biaryl compounds with various substituents.

Scientific Research Applications

3-Chloro-2-(p-tolyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Chloro-2-(p-tolyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, as a ligand, it can bind to metal ions, forming coordination complexes that can catalyze various biochemical reactions. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

    2-(p-Tolyl)pyridine: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.

    3-Chloropyridine: Lacks the p-tolyl group, resulting in different electronic and steric properties.

    4-Chloro-2-(p-tolyl)pyridine: Chlorine is positioned differently, affecting its reactivity and interactions.

Uniqueness: 3-Chloro-2-(p-tolyl)pyridine is unique due to the presence of both the chlorine and p-tolyl substituents, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

3-chloro-2-(4-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVQQECGJNOKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

{circle around (1)} 100 g (0.676 mol) of 2,3-dichloropyridine, 91.87 g (0.676 mol) of p-tolylboronic acid, and 86 g (0.811 mol) of sodium carbonate were dissolved in 500 mL of 1,2-dimethoxyethane and 500 mL of distilled water, after which 78 g (0.0676 mol) of Pd(PPh3)4 was added. The mixture was heated to reflux for 18 hours so that it was allowed to react. After completion of the reaction, the reaction solution was concentrated under reduced pressure to remove 1,2-dimethoxyethane, and then extracted with ethyl acetate. The extract was treated with magnesium sulfate, filtered, and concentrated under reduced pressure, yielding 3-chloro-2-para-tolylpyridine as represented below in a 84% yield.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
91.87 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
78 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

66.7 g (0.451 mol) of 2,3-dichloropyridine and 115 g (0.451 mol) of trimethyl(p-tolyl)tin were dissolved in 1 L of toluene, after which 52.1 g (0.045 mol) of Pd(PPh3)4 was added, and the mixture was heated to reflux for 6˜7 hours. After completion of the reaction, the reaction solution was concentrated under reduced pressure and to the concentration residue was added 700 mL of distilled water, followed by stirring. The organic layer was separated, treated with magnesium sulfate, filtered, and concentrated under reduced pressure, yielding 3-chloro-2-para-tolylpyridine as represented below in a 82% yield.
Quantity
66.7 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
52.1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2,3-dichloropyridine (0.9663 g, 6.5 mmol), p-tolylboronic acid (0.8569 g, 6.3 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.3618 g, 0.31 mmol) in 0.5 M Na2CO3 (25 mL) and acetonitrile (25 mL) was flushed with N2, sealed and heated at 85° C. for 16 hours. The reaction mixture was cooled to room temperature and the volume reduced by half under vacuum. The concentrate was extracted with dichloromethane (3×20 mL), dried (MgSO4) and condensed to yellow-green oil. The residue was purified by column chromatography, eluted with hexanes:ethyl acetate:dichloromethane (7:2:1)) to provide the title compound as a yellow-orange oil. MS (ESI+) m/z 203 (M+H)+; 1H NMR (DMSO-d6) δ 2.38 (s, 3H), 7.30 (d, J 8.2, 2H), 7.42 (d, J 8.2, 1H), 7.59 (d, J 8.2, 2H), 8.03 (d, J 8.1, 1H), 8.62 (d, J 6.1, 1H); Anal. Calc'd for C12H10ClN.0.1H2O: C, 70.15; H, 5.00; N, 6.82. Found: C, 70.06; H, 4.67; N, 6.67.
Quantity
0.9663 g
Type
reactant
Reaction Step One
Quantity
0.8569 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.3618 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(p-tolyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-(p-tolyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Chloro-2-(p-tolyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Chloro-2-(p-tolyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Chloro-2-(p-tolyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-(p-tolyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.